REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[H-].[Na+].Br[CH:10]1[CH2:13][CH2:12][CH2:11]1>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH:10]2[CH2:13][CH2:12][CH2:11]2)[CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
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5.36 g
|
Type
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reactant
|
Smiles
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BrC=1C=NNC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.925 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.433 mL
|
Type
|
reactant
|
Smiles
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BrC1CCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled (0 C)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture heated at 95 C for 23 h
|
Duration
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23 h
|
Type
|
WASH
|
Details
|
washed with 500 mL water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The mixture was purified via flash chromatography
|
Type
|
CUSTOM
|
Details
|
The title compound was collected as a colorless liquid
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NN(C1)C1CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |